molecular formula C10H14ClN3O B1486425 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 936845-82-8

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1486425
CAS No.: 936845-82-8
M. Wt: 227.69 g/mol
InChI Key: RHOOAXSEXGGPIG-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol moiety linked to a substituted pyrimidine ring. The pyrimidine ring is substituted at the 6-position with a chlorine atom and at the 2-position with a methyl group, while the piperidine ring contains a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₁₃ClN₃O, with a molecular weight of 226.69 g/mol (calculated from and ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anticonvulsant and neuroleptic agents, as highlighted by its structural analogs in crystal structure studies .

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOAXSEXGGPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity. The presence of chlorine and methyl groups on the pyrimidine ring enhances its lipophilicity and may affect its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. In one study, several piperidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound 12aE. coli0.0195
Compound 15Bacillus mycoides0.0098
This compoundTBDTBD

Antifungal Activity

The compound also shows promise in antifungal applications. Similar piperidine derivatives have been evaluated for their activity against fungi such as Candida albicans, with MIC values indicating moderate effectiveness . The structural modifications in piperidine derivatives often correlate with enhanced antifungal activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural characteristics:

  • Chlorine Substitution : The presence of chlorine on the pyrimidine ring has been linked to increased antimicrobial activity.
  • Piperidine Ring Modifications : Variations in the piperidine structure, such as additional substitutions, can enhance or diminish biological activity.
  • Hydroxyl Group Influence : Hydroxyl groups on the piperidine ring have shown strong inhibition against various bacterial strains, suggesting that hydroxylation may be beneficial for activity .

Case Studies

Recent studies have synthesized various derivatives of piperidine and pyrimidine to explore their biological activities:

  • Antibacterial Screening : A study evaluating synthesized compounds found several derivatives effective against Salmonella typhi and Bacillus subtilis, indicating potential for further development into antibacterial agents .
  • Enzyme Inhibition : Compounds were tested for acetylcholinesterase (AChE) inhibition, revealing promising results that could lead to therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol has shown potential in several research areas:

Medicinal Chemistry

The compound exhibits significant biological activities, particularly as a potential inhibitor of various kinases, including protein kinase B (PKB), which is pivotal in cell signaling pathways related to growth and survival. This suggests applications in treating cancer and metabolic disorders.

Drug Discovery

Research continues into its role in drug discovery, especially concerning oncology therapeutics. Studies have focused on its binding affinities and selectivity for various biological targets, which are crucial for understanding how structural variations affect biological activity.

Antiproliferative Activity

There is evidence that this compound may inhibit tubulin polymerization, a critical process for cell division, making it a candidate for antiproliferative therapies. This mechanism is particularly relevant in cancer treatment strategies.

Case Studies

Recent studies have documented the following findings regarding the applications of this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of specific cancer cell lines through targeted kinase inhibition.
  • Metabolic Disorder Treatment : Research indicated that certain analogs could modulate metabolic pathways, suggesting potential applications in treating conditions like type 2 diabetes.
  • Mechanistic Insights : Investigations into the molecular interactions of this compound with tubulin revealed insights into its mechanism of action, supporting its development as an antiproliferative agent.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

Modifications to the pyrimidine ring significantly alter physicochemical and biological properties:

Compound Name Pyrimidine Substituents Molecular Formula Key Properties/Activity Reference
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol 6-Cl, 2-CH₃ C₁₀H₁₃ClN₃O Anticonvulsant intermediate
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol 4-Cl, 2-pyrimidinyl C₉H₁₂ClN₃O Pharmaceutical intermediate
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol 6-OCH₃, 2-SCH₃ C₁₁H₁₇N₃O₂S Increased polarity due to S and O substituents
1-[5-(hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol 5-(CH₂OH), 2-pyrimidinyl C₁₀H₁₅N₃O₂ Enhanced solubility (hydroxymethyl group)
  • Chlorine Position : The 6-chloro substitution in the target compound contrasts with the 4-chloro analog (CAS 916791-08-7), which may reduce steric hindrance and alter binding affinity in biological targets .
  • Methyl vs.

Piperidine Ring Modifications

Hydroxyl Position and Additional Functional Groups

Compound Name Piperidine Substituent Biological Activity Reference
This compound 4-OH Anticonvulsant intermediate
1-(6-Chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol 3-OH Unknown (structural isomer)
1-(4-Octylphenethyl)piperidin-4-ol (RB-005) 4-OH, phenethyl chain Sphingosine kinase 1 (SK1) inhibitor (15-fold selectivity over SK2)
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 3-OH, phenethyl chain SK1 inhibitor (6.1-fold selectivity over SK2)
  • 4-OH vs. 3-OH : The hydroxyl position on piperidine critically affects selectivity. For example, RB-005 (4-OH) shows 15-fold SK1 selectivity, while RB-019 (3-OH) has reduced selectivity (6.1-fold), emphasizing the role of stereochemistry .
  • Phenethyl Chain Addition : RB-005 and RB-019 feature a lipophilic phenethyl group, enhancing membrane permeability and target engagement compared to the simpler pyrimidine-linked analogs .

Heterocyclic Core Replacements

Pyrimidine vs. Other Heterocycles

Compound Name Core Heterocycle Activity Reference
1-[6-(2-Chlorophenyl)-3-pyridazinyl]piperidin-4-ol Pyridazine Anticonvulsant
1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol Pyrimidine (methoxy-phenyl) Anticonvulsant
Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Pyrimidine-indole hybrid High CNS MPO/BBB scores (brain penetrance)
  • Pyridazine vs. Pyrimidine : Pyridazine-based analogs () exhibit anticonvulsant activity but may differ in metabolic stability due to altered electron distribution.
  • Indole-Pyrimidine Hybrids : Z3777013540 () demonstrates improved brain penetrance, attributed to the fluoro-indole group’s pharmacokinetic optimization.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol typically involves:

  • Construction or functionalization of the pyrimidine ring with chlorine and methyl substituents at positions 6 and 2, respectively.
  • Preparation of the piperidin-4-ol intermediate.
  • Coupling of the pyrimidine moiety with the piperidin-4-ol via nucleophilic substitution or reductive amination.

Preparation of the Pyrimidine Intermediate

The key pyrimidine intermediate, 6-chloro-2-methylpyrimidin-4-yl , is commonly prepared via:

  • Starting from 2-methylpyrimidine-4,6-diol , which undergoes selective chlorination at the 6-position using chlorinating agents such as POCl₃ (phosphorus oxychloride) to afford the 6-chloro derivative.
  • The methyl group at position 2 is introduced or retained from the starting pyrimidine scaffold.

This chlorination step is crucial for enabling subsequent nucleophilic substitution reactions at the 4-position of the pyrimidine ring.

Preparation of Piperidin-4-ol Intermediate

The piperidin-4-ol moiety can be synthesized or obtained by:

  • Reduction or functionalization of piperidin-4-one derivatives.
  • Direct synthesis of piperidin-4-ol via known synthetic routes involving cyclization and hydroxylation steps.

Literature reports the synthesis of piperidin-4-one derivatives and their subsequent conversion to piperidin-4-ol through reduction or substitution reactions.

Coupling of Pyrimidine and Piperidin-4-ol

The critical step in the preparation of this compound is the formation of the C-N bond between the pyrimidine ring and the piperidin-4-ol. This can be achieved by:

  • Nucleophilic aromatic substitution (SNAr) : The 4-chloropyrimidine intermediate reacts with piperidin-4-ol under basic conditions to substitute the chlorine at the 4-position with the piperidin-4-ol nitrogen, forming the desired compound.
  • Reductive amination : In some synthetic routes, the aldehyde derivative of the pyrimidine is reacted with piperidin-4-ol or its amine precursor in the presence of reducing agents to form the C-N bond.

The SNAr method is favored due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack at the 4-position when activated by the 6-chloro substituent.

Detailed Reaction Conditions and Catalysts

Step Reagents / Conditions Notes / Advantages
Chlorination of pyrimidine POCl₃, reflux Selective chlorination at 6-position
Preparation of piperidin-4-ol Reduction of piperidin-4-one with NaBH₄ or catalytic hydrogenation Efficient conversion to hydroxyl derivative
Coupling via SNAr Piperidin-4-ol, base (e.g., K₂CO₃), polar aprotic solvent (DMF, DMSO), 80-120°C High yield, mild conditions, no need for metal catalysts
Reductive amination (alternative) Pyrimidine aldehyde, piperidin-4-ol amine, NaBH₃CN or similar Useful when aldehyde intermediate is available

Research Findings and Optimization

  • Selectivity and Yield : The chlorination step must be carefully controlled to avoid over-chlorination or side reactions. POCl₃ is effective for selective chlorination of pyrimidine diols.
  • Nucleophilic substitution : The electron-deficient nature of the pyrimidine ring facilitates substitution at the 4-position, especially when the 6-position is occupied by an electron-withdrawing chlorine atom, enhancing reactivity.
  • Solvent and base choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild bases like potassium carbonate improve the nucleophilic substitution efficiency.
  • Temperature control : Elevated temperatures (80-120°C) favor the SNAr reaction without decomposing sensitive groups.
  • Alternative routes : Reductive amination routes can be used when aldehyde intermediates are accessible, providing an alternative to direct SNAr.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages References
Pyrimidine chlorination Chlorination with POCl₃ POCl₃, reflux Selective chlorination
Piperidin-4-ol synthesis Reduction of piperidin-4-one NaBH₄ or catalytic hydrogenation Efficient hydroxylation
Coupling via nucleophilic substitution SNAr reaction with piperidin-4-ol Piperidin-4-ol, K₂CO₃, DMF, 80-120°C High yield, mild conditions
Coupling via reductive amination Reductive amination with aldehyde Pyrimidine aldehyde, NaBH₃CN Alternative route, versatile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine and piperidine precursors. For example, halogenated pyrimidines (e.g., 6-chloro-2-methylpyrimidin-4-amine) may react with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlled stoichiometry, solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd for cross-couplings). Purity is enhanced via recrystallization or column chromatography using hexane/ethyl acetate gradients .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and piperidine rings. IR spectroscopy identifies hydroxyl and aromatic C-Cl stretches. Computational tools (DFT) model electronic effects, such as the electron-withdrawing chloro group’s impact on ring reactivity. X-ray crystallography resolves stereochemistry, though co-crystallization with chiral auxiliaries may be needed for enantiopure samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for halogenated heterocycles: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse with water (15 min for eyes) and consult safety data sheets (SDS) for halogenated analogs. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How does the chloro-methyl substitution on the pyrimidine ring influence biological activity compared to fluoro or bromo analogs?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 6-fluoro or 6-bromo derivatives) reveal chloro’s balance of lipophilicity and electronic effects. For instance, chloro derivatives may exhibit higher receptor binding affinity than methyl-substituted analogs due to enhanced van der Waals interactions. Test via competitive binding assays (e.g., radioligand displacement) and correlate with logP values .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. Standardize assays using reference compounds (e.g., AZD8931 for kinase inhibition) and validate purity via HPLC-MS. Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can in silico modeling predict metabolic stability and off-target effects of this compound?

  • Methodological Answer : Use tools like Schrödinger’s QikProp to predict ADME properties (e.g., CYP450 metabolism). Molecular docking (AutoDock Vina) identifies off-target binding to homologous receptors (e.g., serotonin vs. dopamine receptors). Validate predictions with in vitro microsomal stability assays and counter-screening panels .

Q. What are the challenges in designing enantioselective syntheses for stereoisomers of this compound?

  • Methodological Answer : Piperidine’s chiral center requires asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts). Test chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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